4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine
CAS No.: 87034-95-5
Cat. No.: VC15905530
Molecular Formula: C14H12ClN3O
Molecular Weight: 273.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87034-95-5 |
|---|---|
| Molecular Formula | C14H12ClN3O |
| Molecular Weight | 273.72 g/mol |
| IUPAC Name | 4-[(4-chlorophenyl)methoxy]-3-methylimidazo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C14H12ClN3O/c1-18-9-17-12-6-7-16-14(13(12)18)19-8-10-2-4-11(15)5-3-10/h2-7,9H,8H2,1H3 |
| Standard InChI Key | VMCUOYPLZLBYRH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC2=C1C(=NC=C2)OCC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine (PubChem CID: 20210760) is a bicyclic aromatic system comprising an imidazo[4,5-c]pyridine core substituted with a 4-chlorobenzyloxy group at position 4 and a methyl group at position 3 . Its molecular formula is , with a molecular weight of 273.72 g/mol . Key structural features include:
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Imidazo[4,5-c]pyridine scaffold: A fused bicyclic system with nitrogen atoms at positions 1, 3, and 7.
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4-Chlorobenzyloxy substituent: A lipophilic group at position 4, which may influence receptor binding or metabolic stability.
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Methyl group at position 3: A small alkyl substituent that could modulate electronic or steric properties.
The SMILES notation and InChIKey provide precise descriptors for computational modeling .
Synthetic Routes and Methodological Considerations
While no direct synthesis protocols for this compound are documented in the literature, analogous imidazo[4,5-b]pyridine derivatives have been synthesized via condensation reactions. For example, 3H-imidazo[4,5-b]pyridines are typically prepared by reacting 2-nitro-3-aminopyridine with aldehydes in the presence of sodium dithionite () under heated conditions (60°C for 24 hours) . Adapting this method could involve:
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Substrate modification: Replacing the aldehyde component with 4-chlorobenzyl bromide to introduce the methoxy group.
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Methylation: Introducing the methyl group at position 3 via alkylating agents such as methyl iodide.
A hypothetical reaction scheme is proposed below:
Challenges include regioselectivity in imidazole ring formation and purification of the final product.
Physicochemical and Spectroscopic Properties
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LogP: ~2.8 (moderate lipophilicity due to the chlorophenyl group).
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Hydrogen bond donors/acceptors: 0/4, indicating potential for membrane permeability.
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Rotatable bonds: 4, implying conformational flexibility.
Spectroscopic characterization would likely reveal:
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IR: Stretching vibrations for C-Cl (~750 cm) and C-O-C (~1250 cm) .
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H NMR: Distinct signals for the methyl group (~δ 2.5 ppm) and aromatic protons (~δ 7.3–7.5 ppm) .
Hypothesized mechanisms:
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Kinase inhibition: The planar aromatic system may intercalate into ATP-binding pockets.
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GPCR modulation: Chlorophenyl groups often target aminergic receptors.
Comparative Analysis with Structural Analogs
Comparing the target compound to its closest analog (4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, CID 256466 ):
| Property | Target Compound | Analog (CID 256466) |
|---|---|---|
| Saturation | Fully aromatic | Partially saturated (tetrahydro) |
| Molecular Weight | 273.72 g/mol | 233.69 g/mol |
| Substituents | 4-OCHCHCl | 4-CHCl |
The tetrahydro derivative’s reduced aromaticity may enhance solubility but decrease target affinity .
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